3-Oxazol-5-yl-benzenesulfonyl chloride
Overview
Description
3-Oxazol-5-yl-benzenesulfonyl chloride: is an organic compound with the molecular formula C9H6ClNO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an oxazole ring at the 5-position. This compound is known for its reactivity and is used as a reagent in organic synthesis .
Mechanism of Action
Target of Action
It is known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in biological systems .
Mode of Action
Based on its chemical structure, it can be inferred that it may undergo electrophilic substitution reactions with nucleophilic sites in biological molecules .
Biochemical Pathways
Oxazole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Like other sulfonyl chloride compounds, it is likely to be reactive and may undergo rapid metabolism in the body .
Result of Action
Safety data sheets indicate that it can cause severe skin burns and eye damage, suggesting that it has significant cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Oxazol-5-yl-benzenesulfonyl Chloride. For instance, it is known to react with water to liberate toxic gas, indicating that its stability and reactivity can be affected by humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxazol-5-yl-benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with oxazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction can be catalyzed by a base such as pyridine or triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Oxazol-5-yl-benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Bases such as pyridine or triethylamine.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
Chemistry: It is also used in the synthesis of heterocyclic compounds and as a building block in the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl chloride groups that can react with nucleophilic sites. This modification can be used to study protein function and interactions.
Industry: In the industrial sector, 3-Oxazol-5-yl-benzenesulfonyl chloride is used in the production of pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable intermediate in the synthesis of various chemical products.
Comparison with Similar Compounds
Benzenesulfonyl chloride: Lacks the oxazole ring and is less reactive towards certain nucleophiles.
4-Oxazol-5-yl-benzenesulfonyl chloride: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness: 3-Oxazol-5-yl-benzenesulfonyl chloride is unique due to the presence of the oxazole ring, which enhances its reactivity and allows for the formation of a wider range of derivatives compared to benzenesulfonyl chloride .
Properties
IUPAC Name |
3-(1,3-oxazol-5-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZBCBJNRFKVHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383227 | |
Record name | 3-(1,3-oxazol-5-yl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-75-1 | |
Record name | 3-(5-Oxazolyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499770-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-oxazol-5-yl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Oxazol-5-yl-benzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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